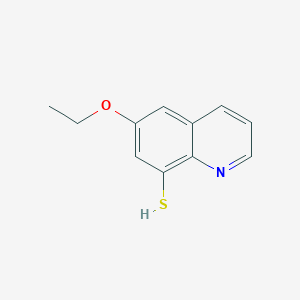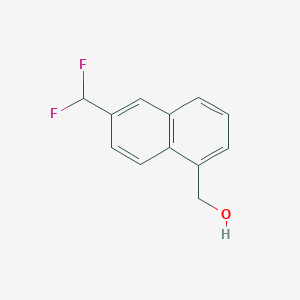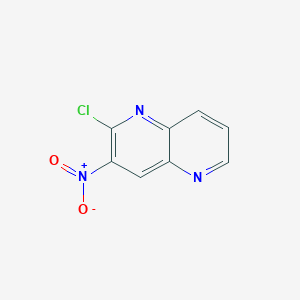
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group and a chlorophenoxy group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with chloroform in the presence of a base to form 4-chlorophenoxy chloroformate. This intermediate is then reacted with hydrazine to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition of the diazirine ring.
Industrial Production Methods: Industrial production of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Photolysis: Ultraviolet light sources are used to induce photolysis, often in the presence of a suitable solvent like methanol or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Photolysis Products: The primary product is a carbene intermediate, which can further react to form various insertion products.
Scientific Research Applications
3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is widely used in scientific research due to its ability to form covalent bonds with target molecules upon exposure to ultraviolet light. This property makes it valuable in:
Chemistry: Used in the study of reaction mechanisms and the identification of transient intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, enzyme active sites, and receptor binding sites.
Medicine: Utilized in drug discovery to identify binding sites of potential drug candidates.
Industry: Applied in the development of new materials and the study of polymerization processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive species can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3H-diazirine: Similar structure but lacks the chloro group on the phenoxy ring.
3-(4-Methoxyphenyl)-3H-diazirine: Contains a methoxy group instead of a chloro group on the phenoxy ring.
3-(4-Bromophenyl)-3H-diazirine: Contains a bromo group instead of a chloro group on the phenoxy ring.
Uniqueness: 3-Chloro-3-(4-chlorophenoxy)-3H-diazirine is unique due to the presence of both chloro and chlorophenoxy groups, which can influence its reactivity and the types of interactions it can form. This dual functionality makes it particularly versatile for various applications in scientific research.
Properties
CAS No. |
651306-47-7 |
|---|---|
Molecular Formula |
C7H4Cl2N2O |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
3-chloro-3-(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-1-3-6(4-2-5)12-7(9)10-11-7/h1-4H |
InChI Key |
IJJNEHCBDANZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2(N=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)







![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)



